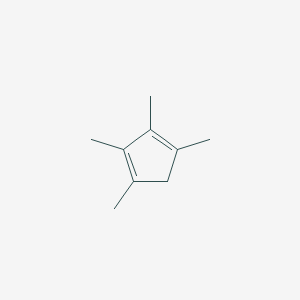

1,2,3,4-Tetramethylcyclopenta-1,3-diene

Descripción

Significance of Methyl-Substituted Cyclopentadienes in Organic and Organometallic Chemistry

Methyl-substituted cyclopentadienes are of paramount importance in both organic and organometallic chemistry. The methyl groups exert a significant electronic and steric influence on the cyclopentadienyl (B1206354) ring. Electronically, they are electron-donating, which can enhance the stability of cationic metal complexes. Sterically, the bulky methyl groups can create a sterically hindered environment around the metal center in organometallic complexes. This steric bulk can influence the reactivity and selectivity of the metal complex, for example, by controlling the access of substrates to the catalytic site. acs.org

Furthermore, the presence of methyl groups often increases the solubility of the resulting organometallic complexes in common organic solvents, which is a significant practical advantage for their synthesis, purification, and application in homogeneous catalysis. nih.gov The enhanced stability and solubility of complexes derived from methyl-substituted cyclopentadienes have made them indispensable ligands in the development of a wide array of catalysts for polymerization, hydrogenation, and other organic transformations.

Historical Overview of Research on 1,2,3,4-Tetramethylcyclopenta-1,3-diene

While early research in the 1960s explored the general characteristics of substituted cyclopentadienes, the specific synthesis and detailed characterization of this compound gained momentum with the advancement of organometallic chemistry. A common synthetic route to this compound involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol. mdpi.comrsc.org Modern methods often employ solid acid catalysts, such as strong acid ion-exchange resins or solid superacids, to facilitate this dehydration, offering advantages like higher product selectivity and easier catalyst removal compared to traditional methods using strong mineral acids like sulfuric acid. rsc.org

Initial studies focused on its role as a ligand to form stable metal-cyclopentadienyl complexes. The ability to create a tetramethylcyclopentadienyl anion (CpMe4) upon deprotonation made it an attractive ligand for chemists seeking to modify the electronic and steric properties of metallocenes and other organometallic compounds.

Scope and Research Trajectories of this compound Studies

The research involving this compound has evolved along several key trajectories, primarily centered on its application in catalysis and materials science.

One of the most significant areas of research has been its use as a ligand in metallocene catalysts for olefin polymerization. acs.org Titanocene (B72419) complexes bearing the tetramethylcyclopentadienyl ligand, for instance, have been investigated as catalysts for ethylene (B1197577) and styrene (B11656) polymerization. The methyl groups on the cyclopentadienyl ring influence the catalyst's activity, the molecular weight of the resulting polymer, and the stereochemistry of the polymer chain. nih.gov

In the realm of materials science, this compound has been utilized as a starting material for the synthesis of functional polymers. For example, it has been used to create polyquinoline-based conducting polymer thin films. These materials exhibit interesting electronic properties and high thermal and oxidative stability, making them promising for applications in electronics. acs.org Another application is in the synthesis of resin-bound tetramethylcyclopentadienes, which can be used for various synthetic purposes. acs.org

The compound also serves as a precursor for other complex organic molecules. For instance, it can be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. acs.org

Below is a data table summarizing some of the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₄ |

| Molecular Weight | 122.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 142 °C (lit.) acs.org |

| Density | 0.808 g/mL at 25 °C (lit.) acs.org |

| Refractive Index | n20/D 1.472 (lit.) acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQQEYMXYCAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195277 | |

| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4249-10-9 | |

| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetramethylcyclopenta 1,3 Diene

Dehydration Reactions in the Synthesis of 1,2,3,4-Tetramethylcyclopenta-1,3-diene

A principal method for synthesizing this compound involves the dehydration of an alcohol precursor. This approach is valued for its directness and the potential for high product purity.

Utilizing 2,3,4,5-Tetramethyl-2-cyclopentenol as a Precursor

The direct dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol serves as a key pathway to this compound. numberanalytics.comresearchgate.net This reaction is typically conducted in the presence of a suitable catalyst and solvent. The choice of catalyst is critical to ensure high selectivity towards the desired diene and to minimize the formation of byproducts. numberanalytics.com The reaction temperature is preferably maintained between 20 to 50°C. numberanalytics.com Upon completion, the product can be isolated through filtration to remove the solid catalyst, followed by solvent evaporation and vacuum distillation to yield the purified this compound. numberanalytics.comresearchgate.net

Role of Solid Acid Catalysts

Solid acid catalysts are integral to the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol, offering advantages such as ease of separation from the reaction mixture, reusability, and reduced generation of acidic waste compared to traditional liquid acids like sulfuric acid. numberanalytics.com These catalysts can effectively suppress the formation of dimeric byproducts, leading to higher product selectivity. numberanalytics.com

Strongly acidic resin catalysts are widely employed for this dehydration reaction. numberanalytics.com These include polystyrene-based ion exchange resins with strongly acidic sulfonic acid groups. dupont.com Examples of such catalysts include Amberlyst-15, Amberlyst-36, and Dandong Pearl-H type cation exchange resin. numberanalytics.commasterorganicchemistry.com Amberlyst-15 is a macro-reticular resin known for its high concentration of acid sites and thermal stability. dupont.com Amberlyst-36 is also a macroporous, sulfonic acid catalyst with a high concentration of acid groups and enhanced thermal stability. masterorganicchemistry.com

A specific example involves the use of Dandong Pearl-H type cation exchange resin. In a typical procedure, 2,3,4,5-tetramethyl-2-cyclopentenol is dissolved in an ether solvent and stirred at room temperature with the resin. researchgate.net The reaction progress is monitored by gas chromatography until the starting material is consumed. researchgate.net The solid catalyst is then filtered off and can be dried and reused in subsequent batches. researchgate.net The crude product is obtained after solvent evaporation and purified by vacuum distillation, yielding 1,2,3,4-tetramethyl-1,3-cyclopentadiene as a colorless oil. researchgate.net

Table 1: Performance of Dandong Pearl-H Type Catalyst in Dehydration

| Precursor | Catalyst | Solvent | Temperature (°C) | Product Yield |

|---|---|---|---|---|

| 30g of 2,3,4,5-Tetramethyl-2-cyclopentenol | 1.5g of Dandong Pearl-H type cation exchange resin | 100mL of ether | 25 | 21.44g |

Data sourced from ChemicalBook. researchgate.net

Solid super acid catalysts, which possess an acid strength greater than 100% sulfuric acid, are also utilized for the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol. numberanalytics.comsapub.org These can include carbon-based, iron-based, and titanium-based solid super acid catalysts. numberanalytics.com While specific catalysts designated as HND-31 and HND-34 are mentioned in patent literature, detailed public performance data for these specific catalysts in this reaction is limited. numberanalytics.com The use of solid superacids in petrochemical applications is well-documented, where they are valued for their high catalytic activity in reactions requiring strong acid sites. researchgate.net

Reduction-Dehydration Pathways for this compound Synthesis

An alternative synthetic route to this compound involves a two-step process starting from a ketone precursor. This pathway typically includes a reduction step followed by a dehydration step.

Application of Reducing Agents (e.g., Lithium Aluminum Hydride)

This synthetic approach commonly begins with 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) as the starting material. numberanalytics.com The first step is the reduction of the carbonyl group of the ketone. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this purpose. numberanalytics.commasterorganicchemistry.com LiAlH₄ functions by donating a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. In the case of α,β-unsaturated ketones like 2,3,4,5-tetramethyl-2-cyclopentenone, the reduction primarily occurs via a 1,2-nucleophilic addition of the hydride to the carbonyl carbon. This initial reduction leads to the formation of the corresponding alcohol, 2,3,4,5-tetramethyl-2-cyclopentenol. The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Following the reduction, the intermediate alcohol is subjected to dehydration, often with an acid catalyst, to yield the final product, this compound. numberanalytics.com

Dehydration with Acidic Catalysts (e.g., Sulfuric Acid)

The synthesis of this compound is commonly achieved through a two-step process that begins with 2,3,4,5-tetramethyl-2-cyclopentenone. google.com This precursor is first reduced to form 2,3,4,5-tetramethyl-2-cyclopentenol. The subsequent and crucial step is the dehydration of this alcohol intermediate to yield the target diene. google.com

To address these issues, modern synthetic methods have shifted towards the use of solid acid catalysts. google.com These catalysts, which include strongly acidic ion-exchange resins and solid superacids, offer significant advantages. They effectively suppress the generation of by-products, leading to high product selectivity and easier separation from the reaction mixture via simple filtration. google.com Furthermore, these solid catalysts can be recovered, washed, dried, and reused, eliminating the production of waste acid water and solid waste, which presents notable economic and environmental benefits. google.comchemicalbook.com

The reaction is typically carried out in a solvent, such as ether, at temperatures ranging from 20 to 50°C. google.com The progress of the reaction can be monitored using gas chromatography to detect the disappearance of the starting alcohol. chemicalbook.com Following the completion of the reaction, the catalyst is filtered off, and the solvent is removed from the filtrate. The resulting crude product is then purified by vacuum distillation to yield 1,2,3,4-tetramethyl-1,3-cyclopentadiene as a colorless oil. chemicalbook.com

Table 1: Example of Dehydration using a Solid Acid Catalyst

| Parameter | Value/Condition | Source |

| Starting Material | 2,3,4,5-tetramethyl-2-cyclopentenol | chemicalbook.com |

| Catalyst | Dandong Pearl-H type cation exchange resin | chemicalbook.com |

| Solvent | Ether | chemicalbook.com |

| Reaction Temperature | Room Temperature (25°C) | chemicalbook.com |

| Monitoring | Gas Chromatography | chemicalbook.com |

| Product Isolation | Filtration, Solvent Evaporation, Vacuum Distillation | chemicalbook.com |

| Final Product | 1,2,3,4-tetramethyl-1,3-cyclopentadiene | chemicalbook.com |

Alternative Synthetic Routes to this compound

Beyond direct dehydration, the synthesis and application of this compound are part of broader chemical processes and methodologies.

This compound is identified as an intermediate in the conversion of ethylene (B1197577) to polyenes. protheragen.ai The photochemical dynamics of this compound are crucial in understanding these transformations. Following electronic excitation, this compound undergoes non-adiabatic dynamics, relaxing from its excited state (S₁) back to the ground state (S₀). rsc.org This process involves torsion around the carbon-carbon double bonds. rsc.org

Computational studies using Ab Initio Multiple Spawning (AIMS) have simulated these dynamics, identifying key timescales for the process. For this compound, the induction time from excitation to the beginning of population transfer back to the ground state is approximately 71 femtoseconds, with a subsequent population transfer half-life of about 48 femtoseconds. rsc.org These timescales are longer than those for unsubstituted cyclopentadiene (B3395910), a difference attributed to the kinematic effect of the methyl groups, whose inertia impedes the necessary out-of-plane motions required to reach the conical intersection seam between the excited and ground states. rsc.org

1,2,3,4-Tetramethyl-1,3-cyclopentadiene is a key starting material for the synthesis of resin-bound tetramethylcyclopentadienes. sigmaaldrich.com This involves attaching the tetramethylcyclopentadienyl ligand to a polymer support, which is a significant strategy in catalysis. sigmaaldrich.comresearchgate.net One method involves the direct displacement of a halide from a halogen-terminated polymer with the cyclopentadienyl (B1206354) anion. researchgate.net These polymer-supported ligands are then used to prepare metallocene catalysts, such as titanocene (B72419) complexes, which have shown moderate activity in the polymerization of ethylene. researchgate.net The resulting supported catalysts can produce polymers with properties, like tacticity, that are similar to those produced by homogeneous catalysts. researchgate.net

Electrocyclic reactions are a fundamental class of pericyclic reactions that involve the intramolecular formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic compound. libretexts.orgwikipedia.org These reactions are stereospecific and can be initiated either thermally or photochemically. wikipedia.org The formation of five-membered rings, structurally related to cyclopentadiene, can be achieved through such pathways.

A prominent example is the Nazarov cyclization, which is a conrotatory 4π-electron electrocyclic ring-closure of a divinyl ketone cation to produce a cyclopentenone. libretexts.orgwikipedia.org This reaction demonstrates the power of electrocyclization in synthesizing five-membered ring systems. The stereochemical outcome (conrotatory or disrotatory motion of the termini) is dictated by the Woodward-Hoffmann rules and can be predicted by analyzing the symmetry of the highest occupied molecular orbital (HOMO) of the π-system. libretexts.orgwikipedia.org While the synthesis of this compound itself is typically finalized by a dehydration step to form the diene, the initial formation of the five-membered carbon skeleton can be understood in the context of these powerful ring-closing principles. google.com

Chemical Reactivity and Reaction Mechanisms of 1,2,3,4 Tetramethylcyclopenta 1,3 Diene

Cycloaddition Reactions of 1,2,3,4-Tetramethylcyclopenta-1,3-diene

This compound is a substituted cyclic diene known for its high reactivity in cycloaddition reactions. Its structure, featuring a conjugated diene system within a five-membered ring and electron-donating methyl groups, makes it a potent reactant, particularly in thermally-driven cycloadditions.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a substituted alkene, known as a dienophile. wikipedia.orgmasterorganicchemistry.com this compound serves as an electron-rich diene in these reactions. The four methyl groups are electron-donating, which increases the electron density of the diene system and enhances its reactivity towards electron-poor dienophiles. khanacademy.org For the reaction to occur, the diene must adopt an s-cis conformation, a configuration that is permanently fixed in the cyclic structure of cyclopentadiene (B3395910) derivatives. masterorganicchemistry.com

Diels-Alder reactions are well-regarded for their high degree of stereospecificity and regioselectivity. A key principle governing the stereochemistry is the "endo rule," which states that the major product is often the one where the substituents of the dienophile are oriented towards the newly forming double bond in the bicyclic product. sciforum.net This preference is attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state.

In the case of this compound, the reaction with a dienophile like maleic anhydride (B1165640) would be expected to predominantly form the endo adduct. The regioselectivity becomes relevant when both the diene and the dienophile are unsymmetrical. The substitution pattern is governed by the electronic effects of the substituents on both components, which dictates the orientation of the addition.

| Factor | Description in Diels-Alder Reactions | Relevance to this compound |

|---|---|---|

| Stereoselectivity | Refers to the preferential formation of one stereoisomer over another. In Diels-Alder reactions, this often involves the formation of endo or exo products. | Reactions are expected to favor the formation of the endo adduct due to secondary orbital interactions, a common feature for cyclopentadiene-based dienes. |

| Regioselectivity | Refers to the preferential orientation of addition when both the diene and dienophile are unsymmetrical. | The electron-donating methyl groups influence the orbital coefficients, directing the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. |

The stereochemical outcome of a Diels-Alder reaction can be influenced by the reaction conditions, specifically temperature, which determines whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest. openstax.orglibretexts.org This is known as the kinetic product. In many Diels-Alder reactions involving cyclic dienes, the endo adduct is the kinetic product because its transition state is stabilized by secondary orbital interactions, lowering its activation energy. sciforum.net

Thermodynamic Control: At higher temperatures, the reverse Diels-Alder reaction can occur, establishing an equilibrium between the reactants and the products. wikipedia.orgopenstax.org Under these conditions, the most stable product, the thermodynamic product, will predominate. libretexts.orglibretexts.org The exo adduct is generally more sterically favored and therefore more thermodynamically stable than the endo adduct.

Therefore, performing the Diels-Alder reaction of this compound at low temperatures would likely yield the endo adduct as the major product, while higher temperatures could favor the formation of the more stable exo adduct. sciforum.net

Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding and predicting the reactivity in pericyclic reactions like the Diels-Alder. wikipedia.org The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. taylorandfrancis.comyoutube.com

For a favorable reaction to occur, the energy gap between the diene's HOMO and the dienophile's LUMO should be small. The reactivity of this compound is enhanced by its four electron-donating methyl groups. These groups raise the energy of the diene's HOMO, bringing it closer in energy to the LUMO of potential dienophiles. khanacademy.org This smaller energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction.

Conversely, the most reactive dienophiles are those with electron-withdrawing groups (e.g., -CN, -COR), which lower the energy of their LUMO. khanacademy.orglibretexts.org The combination of an electron-rich diene like this compound and an electron-poor dienophile results in a significantly reduced HOMO-LUMO gap and a rapid Diels-Alder reaction.

The reaction of this compound with appropriate dienophiles leads to the formation of stable bicyclic systems. The core structure formed is a bicyclo[2.2.1]heptene skeleton.

A specific example is the reaction with tetracyanoethylene (B109619), a highly reactive dienophile due to its four strongly electron-withdrawing cyano groups. This reaction proceeds efficiently to yield the bicyclic adduct 5,5,6,6-tetracyano-1,2,3,4-tetramethylbicyclo[2.2.1]hept-2-ene. The reaction is reported to occur in benzene (B151609) at 25°C with a high yield of approximately 96%. guidechem.com

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| This compound | Tetracyanoethylene | 5,5,6,6-tetracyano-1,2,3,4-tetramethylbicyclo[2.2.1]hept-2-ene | Benzene, 25 °C | ~96% guidechem.com |

While [4+2] cycloadditions like the Diels-Alder reaction are typically thermally allowed, other types of cycloadditions can be promoted by photochemical means. The absorption of light can excite electrons to higher energy orbitals, altering the orbital symmetry of the molecule and allowing for reactions that are thermally forbidden. libretexts.org

For dienes, a common photochemical reaction is the [2+2] cycloaddition, which can occur between two alkene units to form a cyclobutane (B1203170) ring. In the context of this compound, it could potentially undergo photochemical dimerization or react with other alkenes in a [2+2] fashion. These reactions require the input of energy from light to overcome the high activation energy barrier associated with the thermally forbidden transition state. libretexts.org

[2+2] Cycloadditions and Stepwise Mechanisms

While the Diels-Alder or [4+2] cycloaddition is a hallmark reaction of conjugated dienes, [2+2] cycloadditions offer an alternative pathway to form four-membered rings. For this compound, these reactions typically require photochemical activation. Under thermal conditions, [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions. researchgate.net However, visible light-absorbing transition metal complexes can enable the [2+2] cycloaddition of a wide array of 1,3-dienes, providing a pathway to vinylcyclobutane products under milder conditions than the high-energy UV radiation needed for direct photoexcitation. nih.gov

The mechanism of these cycloadditions can be either concerted or stepwise. researchgate.net A stepwise mechanism involves the formation of an intermediate, which can be either zwitterionic or diradical in nature. researchgate.net The presence of four methyl groups on the cyclopentadiene ring can influence the stability of these intermediates and potentially favor a stepwise pathway. The reaction's progression and the nature of the intermediate are crucial in determining the stereochemistry of the resulting cyclobutane product. Trajectory calculations on similar systems, like the reaction of cyclopentadiene with ketenes, have shown that even from a single transition state, both [4+2] and [2+2] products can be formed, highlighting the complex dynamics that can bypass the predictions of simple minimum-energy path calculations. acs.org

Electrophilic Additions to this compound

Conjugated dienes, such as this compound, readily undergo electrophilic addition reactions. The reaction is initiated by the attack of an electrophile (like H⁺ from HBr) on one of the double bonds. This initial step is key to the reaction's outcome, as it generates a resonance-stabilized allylic carbocation intermediate. chemistrynotmystery.comlibretexts.org

The addition of an electrophile to this compound results in the formation of an allylic carbocation. This intermediate is stabilized by resonance, delocalizing the positive charge over multiple carbon atoms. chemistrynotmystery.comfiveable.me Due to this delocalization, the subsequent attack by a nucleophile can occur at two different positions, leading to a mixture of 1,2-addition and 1,4-addition products. libretexts.orgpressbooks.pub

The regioselectivity of the initial electrophilic attack is governed by the desire to form the most stable carbocation. For this compound, the four electron-donating methyl groups significantly influence the stability of the possible carbocation intermediates. The attack of the electrophile will preferentially occur in a manner that places the positive charge on the most substituted carbon atoms, maximizing hyperconjugation and inductive effects. The nucleophile then attacks one of the carbons bearing a partial positive charge in the resonance hybrid of the allylic carbocation, yielding the final products. fiveable.me

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction conditions, particularly temperature. This phenomenon is a classic example of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control (Low Temperatures): At lower temperatures (e.g., around 0°C or below), the reaction is irreversible, and the product that is formed fastest predominates. libretexts.orgchemistrysteps.com This is the kinetic product. The formation of the 1,2-adduct often has a lower activation energy, partly due to a "proximity effect" where the nucleophile attacks the carbon closest to its initial position after the electrophile has added. chemistrysteps.com Therefore, the 1,2-addition product is typically favored under kinetic control.

Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 40°C or above), the reaction becomes reversible. libretexts.orgmasterorganicchemistry.com This allows an equilibrium to be established between the products. Under these conditions, the most stable product is favored, which is the thermodynamic product. The stability of the final alkene product is the determining factor; the product with the more substituted (and thus more stable) double bond will be the major product at equilibrium. masterorganicchemistry.com For additions to many conjugated dienes, the 1,4-adduct results in a more substituted internal double bond and is therefore the more thermodynamically stable product. libretexts.org

| Condition | Controlling Factor | Favored Product | Rationale |

|---|---|---|---|

| Low Temperature (e.g., ≤ 0°C) | Reaction Rate (Kinetics) | 1,2-Adduct | Forms faster due to a lower activation energy. libretexts.org |

| High Temperature (e.g., ≥ 40°C) | Product Stability (Thermodynamics) | 1,4-Adduct | Reaction is reversible, allowing the more stable product to accumulate. masterorganicchemistry.com |

Carbon-Heteroatom Bond Activation Studies in Derivatives of this compound

The activation of strong chemical bonds, such as carbon-fluorine (C-F) bonds, is a significant challenge in chemistry. Derivatives of this compound have been used as model systems to explore novel strategies for selective bond activation.

Activating a C-F bond, the strongest single bond to carbon, is particularly difficult, especially in the presence of a weaker C-H bond within the same molecule. acs.org However, computational studies have demonstrated a novel strategy to achieve this selectivity using a derivative, 5-fluoro-1,2,3,4-tetramethylcyclopenta-1,3-diene. acs.orgchem8.org

Research by Li and Zhu using density functional theory (DFT) calculations showed that coordination of this fluorinated diene to transition metal centers (such as Cobalt, Rhodium, and Iridium) can lead to a thermodynamically and kinetically favorable activation of the C-F bond over the C-H bond. acs.org A key finding was that upon coordination to the metal, the bond dissociation energy (BDE) of the C-H bond increases significantly, while the change in the C-F bond's BDE is less pronounced. acs.orgchem8.org For the cobalt system, coordination actually leads to a significant weakening of the C-F bond. acs.org

The mechanism for this selective C-F bond activation is described as being "dually driven by coordination and aromaticity". acs.orgchem8.org

Coordination: The initial coordination of the 5-fluoro-1,2,3,4-tetramethylcyclopenta-1,3-diene to the metal center is the crucial first step. This interaction alters the electronic properties of the C-F and C-H bonds. The cobalt complex, in particular, was found to have the lowest energy barrier for C-F activation and the largest exergonicity (release of energy), which was attributed to the significant weakening of the C-F bond after coordination. acs.orgacs.org

Aromaticity: Aromaticity plays a vital role in stabilizing both the transition state and the final products of the activation reaction. chem8.org As the C-F bond cleavage proceeds, the cyclopentadienyl (B1206354) ring develops aromatic character. This gain in aromatic stabilization provides a powerful thermodynamic driving force for the reaction. Analysis of the intrinsic reaction coordinate shows that aromaticity, as measured by the multicenter index, increases progressively along the reaction pathway, confirming its role in stabilizing the transition state. acs.org

Furthermore, a stronger electrostatic attraction in the transition state between the metal center and the highly electronegative fluorine atom (compared to the hydrogen atom) is another factor that contributes to the lower reaction barrier for C-F bond activation. acs.orgacs.org

| Metal Center (M) in [M(dmpe)] Complex | C-F Activation Energy (kcal/mol) | C-H Activation Energy (kcal/mol) | Thermodynamic Preference |

|---|---|---|---|

| Cobalt (Co) | -35.8 | -6.4 | C-F Activation |

| Rhodium (Rh) | -21.7 | -0.6 | C-F Activation |

| Iridium (Ir) | -27.6 | -11.2 | C-F Activation |

Polymerization Reactions Facilitated by this compound Derivatives

Derivatives of this compound play a crucial role as precursors in the synthesis of specialized ligands for organometallic complexes, particularly metallocene catalysts used in olefin polymerization. ereztech.com The compound itself is a substituted cyclopentadiene that, upon deprotonation, forms the tetramethylcyclopentadienyl (Cp'''') ligand. This ligand can be coordinated to a transition metal center, such as zirconium or titanium, to form a metallocene catalyst. hhu.denih.gov These catalysts, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), exhibit high activity and selectivity in the polymerization of olefins like ethylene (B1197577) and propylene. hhu.denih.govgoogle.com

The primary function of this compound derivatives in this context is to provide the stable, bulky ligand framework for the catalytically active metal center. ereztech.com The four methyl groups on the cyclopentadienyl ring enhance the stability and influence the electronic and steric properties of the resulting catalyst. ereztech.com This modification of the ligand structure is a key strategy for tailoring the properties of the final polymer. hhu.de By altering the substituents on the cyclopentadienyl rings, chemists can control the catalyst's stereoselectivity, leading to polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene), molecular weights, and comonomer incorporation. hhu.denih.gov

The polymerization process typically follows a coordination-insertion mechanism. nih.gov The olefin monomer coordinates to the vacant site on the activated metal center of the metallocene catalyst. Subsequently, the monomer inserts into the metal-alkyl bond, which constitutes the growing polymer chain. This cycle repeats, leading to the rapid formation of long polymer chains. The well-defined nature of these "single-site" metallocene catalysts, derived from ligands like tetramethylcyclopentadienyl, results in polymers with narrow molecular weight distributions and uniform microstructures compared to traditional Ziegler-Natta catalysts. nih.gov

The research findings below illustrate the performance of representative metallocene catalysts in propylene polymerization. The data highlights how the ligand structure influences catalytic activity and the stereochemistry of the resulting polypropylene.

| Catalyst System | Activity (kg PP / (mol M·h)) | Polymer Molecular Weight (Mw) | Tacticity | Reference |

|---|---|---|---|---|

| rac-Et(Ind)₂ZrCl₂ / MAO | 1690 | 32,000 | Isotactic (95%) | hhu.de |

| rac-Me₂Si(Ind)₂ZrCl₂ / MAO | 1940 | 79,000 | Isotactic (97%) | hhu.de |

| Me₂C(Cp)(Flu)ZrCl₂ / MAO | 1550 | 159,000 | Syndiotactic (94%) | hhu.de |

| (C₅H₅)₂ZrCl₂ / MAO | 140 | 2,000 | Atactic | hhu.de |

Organometallic Chemistry and Catalysis with 1,2,3,4 Tetramethylcyclopenta 1,3 Diene

1,2,3,4-Tetramethylcyclopenta-1,3-diene as a Precursor to Cyclopentadienyl (B1206354) Ligands

This compound is a crucial starting material in the synthesis of substituted cyclopentadienyl (Cp) ligands. ereztech.comsigmaaldrich.com These ligands are fundamental in organometallic chemistry, forming stable and versatile complexes with a wide range of transition metals. The presence of four methyl groups on the cyclopentadiene (B3395910) ring imparts specific properties to the resulting ligand and its metal complexes.

Formation of Metal-Cyclopentadienyl Complexes (e.g., Cp* complexes)

The conversion of this compound into a tetramethylcyclopentadienyl (CpMe4) ligand typically begins with its deprotonation. This is often achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal like sodium, to form the corresponding alkali metal salt (e.g., Na(C₅HMe₄) or Li(C₅HMe₄)). This anionic species is a potent nucleophile.

The resulting tetramethylcyclopentadienyl anion is then reacted with a metal halide precursor to form the metal-cyclopentadienyl complex. slideshare.net This salt metathesis reaction is a common and effective method for synthesizing a variety of organometallic compounds, including "sandwich" and "half-sandwich" complexes. ilpi.com For instance, reacting the sodium salt with a metal dihalide (MCl₂) would yield a metallocene of the type (CpMe4)₂M. These complexes are structurally analogous to the well-known Cp* (pentamethylcyclopentadienyl) complexes. libretexts.orglibretexts.org The cyclopentadienyl moiety generally acts as a "spectator" ligand, providing stability to the complex while allowing for catalytic activity at the metal center. libretexts.org

Comparison with Less-Substituted Cyclopentadienyl Ligands (e.g., Electronic and Steric Effects of Methyl Groups)

The substitution of hydrogen atoms with methyl groups on the cyclopentadienyl ring dramatically alters the ligand's properties. These changes can be categorized into electronic and steric effects, which in turn fine-tune the structure, reactivity, and catalytic performance of the resulting metal complexes. nih.govnih.gov

Electronic Effects: Methyl groups are electron-donating. The cumulative inductive effect of four methyl groups increases the electron density on the cyclopentadienyl ring. This enhanced electron-donating ability makes the CpMe4 ligand a stronger σ-donor and π-donor to the metal center compared to the unsubstituted cyclopentadienyl (Cp) ligand. This increased electron richness at the metal can stabilize higher oxidation states and influence the electronic structure of the complex. nih.gov For example, the increased ligand field strength of substituted Cp ligands can alter the spin state of the metal center, as seen in the difference between high-spin Cp₂Mn and low-spin Cp*₂Mn. libretexts.orglibretexts.org

Steric Effects: The four methyl groups add significant steric bulk to the ligand. youtube.com This steric hindrance can dictate the coordination geometry around the metal, limit the number of other ligands that can bind, and control the approach of substrates to the catalytically active metal center. youtube.comillinois.edu This can lead to higher selectivity in catalytic reactions by preventing unwanted side reactions or by favoring the formation of a specific product isomer.

| Property | Cyclopentadienyl (Cp) | Tetramethylcyclopentadienyl (CpMe4) | Effect of Methyl Groups |

|---|---|---|---|

| Electronic Effect | Less electron-donating | Strongly electron-donating | Increases electron density on the metal center. nih.gov |

| Steric Effect | Minimal steric bulk | Significant steric bulk | Hinders access to the metal center, influencing selectivity and reactivity. youtube.com |

| Solubility | Lower in nonpolar organic solvents | Higher in nonpolar organic solvents | Alkyl groups increase lipophilicity. |

| Complex Stability | Forms stable complexes | Often forms more robust and stable complexes | Electronic and steric effects contribute to overall stability. ereztech.com |

Synthesis of Metallocene Catalysts and Related Complexes

The unique electronic and steric properties of the tetramethylcyclopentadienyl ligand make it a valuable component in the design of metallocene catalysts. ereztech.comnih.gov Metallocenes, particularly those of Group 4 metals like zirconium, are renowned for their application as catalysts in olefin polymerization. researchgate.net

Zirconocene (B1252598) Complexes of Tetramethylcyclopentadiene

Zirconocene complexes bearing tetramethylcyclopentadienyl ligands are synthesized to serve as catalysts, often for producing polymers like polyethylene. nih.govrsc.org The substituents on the Cp ring are critical for controlling the catalytic activity and the properties of the resulting polymer. rsc.org

The primary method for synthesizing bis(tetramethylcyclopentadienyl)zirconium dichloride, [(CpMe4)₂ZrCl₂], involves the reaction of a tetramethylcyclopentadienyl salt with zirconium tetrachloride (ZrCl₄). smolecule.com

Reaction with Zirconium Tetrachloride: This common organometallic synthesis route involves the reaction of two equivalents of a salt like lithium tetramethylcyclopentadienide [Li(CpMe4)] with one equivalent of ZrCl₄ in an appropriate inert solvent, such as benzene (B151609) or diethyl ether. nih.govsmolecule.com The reaction proceeds via salt metathesis, precipitating lithium chloride and leaving the desired zirconocene complex in solution.

Reduction Method: An alternative approach involves reacting cyclopentadiene directly with zirconium tetrachloride in the presence of a reducing agent, such as lithium aluminum hydride. smolecule.com This method can offer better control over the purity and yield of the final product. smolecule.com

Multi-component Synthesis: More intricate methods have been developed, such as a zirconocene- and copper(I) chloride-mediated intermolecular coupling of alkynes and diiodomethane (B129776) to first construct the 1,2,3,4-tetrasubstituted cyclopentadiene ring system, which is then directly converted to the corresponding zirconocene dichloride complex. nih.govresearchgate.net

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Salt Metathesis | 2 Li(CpR) + ZrCl₄ | Most common and direct route. | nih.govsmolecule.com |

| Reduction Method | CpH + ZrCl₄ + Reducing Agent (e.g., LiAlH₄) | Offers potential for improved purity and yield control. | smolecule.com |

| Multi-component Coupling | Alkynes + CH₂I₂ + Cp₂Zr(II) / CuCl | Builds the ligand and complex in a sequential process. | nih.govresearchgate.net |

The steric bulk imparted by the four methyl groups on each cyclopentadienyl ligand in a zirconocene complex, such as [(CpMe4)₂ZrCl₂], has a profound influence on its structure and reactivity. The significant steric crowding around the zirconium center affects the angle between the two Cp rings and the orientation of the other ligands (e.g., chlorides). nih.gov This steric environment is a key factor in the complex's role as a polymerization catalyst. It can influence the rate of monomer insertion and the stereochemistry of the growing polymer chain, thereby determining the final properties of the polymer, such as its molecular weight and crystallinity. nih.govrsc.org The steric hindrance can also enhance the thermal stability of the catalyst by shielding the metal center from decomposition pathways. nih.gov

Lanthanide Complexes (e.g., Tris(tetramethylcyclopentadienyl)lanthanum(III))

The sterically demanding nature of the tetramethylcyclopentadienyl ligand (Cp'''' or C₅Me₄H) allows for the synthesis of unique lanthanide complexes. A notable example is Tris(tetramethylcyclopentadienyl)lanthanum(III), La(C₅Me₄H)₃. The synthesis of such sterically crowded tris(peralkylcyclopentadienyl) complexes of lanthanum has been pursued to explore sterically induced reduction chemistry with a diamagnetic system, which is more amenable to NMR spectroscopic analysis than paramagnetic alternatives. organic-chemistry.org

The synthesis of (C₅Me₄R)₃La complexes (where R can be a methyl group, among others) is a multi-step process. numberanalytics.comcaltech.edu A general synthetic route involves the reaction of lanthanum trichloride (B1173362) (LaCl₃) with the potassium salt of the substituted cyclopentadiene (KC₅Me₄R) to form an intermediate, which then undergoes further reactions to yield the final tris-ligated complex. organic-chemistry.org

X-ray crystallography of these (C₅Me₄R)₃La complexes reveals a trigonal planar geometry around the central lanthanum atom, as defined by the three ring centroids. numberanalytics.comcaltech.edu The steric bulk of the ligands influences the bond distances within the complex.

| Complex (R group) | Average La-(ring centroid) Distance (Å) | La-C Distance Range (Å) | Reference |

|---|---|---|---|

| Me | 2.64 | 2.857(3) - 3.029(2) | numberanalytics.comcaltech.edu |

| Et | 2.65 | 2.857(3) - 3.029(2) | numberanalytics.comcaltech.edu |

| iPr | 2.66 | 2.857(3) - 3.029(2) | numberanalytics.comcaltech.edu |

| SiMe₃ | 2.69 | 2.857(3) - 3.029(2) | numberanalytics.comcaltech.edu |

Despite the significant steric crowding, these complexes can still exhibit ligand exchange in solution, as observed by NMR spectroscopy. numberanalytics.comcaltech.edu

Iron Dicarbonyl Dimers

The tetramethylcyclopentadienyl ligand is used to form iron dicarbonyl dimers, analogous to the well-studied cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂. The general structure of these dimers, [(η⁵-C₅Me₄H)Fe(CO)₂]₂, exists in solution as a mixture of three interconverting isomers: cis, trans, and an open, unbridged form. acs.org The cis and trans isomers feature two bridging carbonyl (μ-CO) ligands and two terminal CO ligands. acs.org The third isomer is an open structure connected only by an iron-iron bond. acs.org The cis and trans isomers are typically the predominant forms at equilibrium. acs.org The synthesis of the parent cyclopentadienyl iron dicarbonyl dimer involves the reaction of iron pentacarbonyl with dicyclopentadiene. acs.org A similar approach can be adapted for the tetramethyl-substituted analogue.

Iridium and Rhodium Half-Sandwich Complexes

Half-sandwich complexes of iridium(III) and rhodium(III) featuring substituted cyclopentadienyl ligands are a significant class of organometallic compounds, often investigated for their catalytic and medicinal properties. acs.orgacs.orgnih.gov These complexes typically adopt a "piano-stool" geometry, with the cyclopentadienyl ring serving as the five-legged seat and other ligands occupying the remaining coordination sites on the metal. acs.org

Complexes with the general formula [(η⁵-Cp')M(L)Cl₂] or [(η⁵-Cp')M(L^L)Cl]ⁿ⁺ (where Cp' is a substituted cyclopentadienyl ligand like C₅Me₄H, M is Ir or Rh, L is a monodentate ligand, and L^L is a bidentate ligand) are synthesized from dimeric precursors like [{M(η⁵-C₅Me₅)(μ-Cl)Cl}₂]. nih.govwikipedia.org The reaction involves a bridge-splitting reaction with the desired monodentate or bidentate ligand. nih.govwikipedia.org

A wide variety of ligands can be incorporated, including pyridines, bipyridines, and phenylpyridines. acs.orgacs.org For instance, iridium complexes with a tethered pyridine (B92270) group attached to the tetramethylcyclopentadienyl ring, such as [Ir(η⁵:κ¹-C₅Me₄CH₂py)(C,N)]PF₆, have been synthesized and characterized. umn.edu These structurally strained complexes have shown exceptionally high potency as anticancer agents, demonstrating that modifications to the ligand framework can dramatically influence the compound's biological activity. umn.edu Similarly, rhodium(III) azopyridine complexes of the general formula [(η⁵-Cpx)Rh(N^N)Cl]PF₆ have been prepared, where the choice of substituents on both the cyclopentadienyl and the azopyridine ligands allows for fine-tuning of their cytotoxic properties. acs.org

| Complex General Formula | Metal (M) | Cyclopentadienyl Ligand (Cp') | Ancillary Ligands (L, L^L) | Application Area | Reference |

|---|---|---|---|---|---|

| [Ir(η⁵:κ¹-C₅Me₄CH₂py)(C,N)]PF₆ | Iridium(III) | 2-((2,3,4,5-tetramethylcyclopentadienyl)methyl)pyridine | 2-phenylpyridine, 7,8-benzoquinoline, etc. | Anticancer Agents | umn.edu |

| [(η⁵-Cpx)Rh(N^N)Cl]PF₆ | Rhodium(III) | Cp*, CpxPh, CpxPhPh | Substituted phenylazopyridines | Anticancer Agents | acs.org |

Catalytic Applications of this compound-Derived Complexes

Olefin Polymerization Catalysis

Complexes derived from this compound are valuable as catalysts in olefin polymerization. numberanalytics.com The tetramethylcyclopentadienyl ligand is a component of "constrained geometry" catalysts, such as Me₂Si(η⁵-Me₄C₅)(tBuN)MCl₂ (where M = Ti, Zr). numberanalytics.com These catalysts, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), become highly active for the polymerization and copolymerization of α-olefins like ethylene (B1197577) and propylene. acs.orgnumberanalytics.com

The activation process typically involves the generation of a cationic metal-alkyl species, which is the active site for polymerization. acs.orgnumberanalytics.com The performance of these catalysts—including activity, catalyst stability, and the microstructure of the resulting polymer—is influenced by factors such as the choice of metal, the cocatalyst, and the reaction temperature. numberanalytics.com For example, constrained geometry titanium catalysts are highly active for incorporating comonomers like 1-hexene (B165129) into polyethylene, while related zirconocene complexes are used to produce polypropylenes with varying tacticity. numberanalytics.com The use of these single-site catalysts allows for the synthesis of polymers with narrow molecular weight distributions and highly defined microstructures. acs.org

Fine Chemical Manufacturing and Specialty Organometallic Compounds

This compound is a key starting material for synthesizing specialty organometallic compounds that are used in fine chemical manufacturing and materials science. numberanalytics.com Its structure enables effective coordination with a variety of metals, making it a versatile ligand for creating customized catalysts and stable intermediates for advanced chemical applications. numberanalytics.com The unique 1,2,3,4-tetrasubstituted pattern of the ligand allows for the synthesis of metallocenes with specific steric and electronic properties, which are expected to have broad applications in both organometallic chemistry and organic synthesis. nih.gov These tailored organometallic complexes are often employed in catalytic roles to facilitate complex transformations in the production of high-value chemicals. umn.edu

Catalytic Dehydrogenative Polycondensation for Polymer Thin Films

Organometallic complexes are effective catalysts for dehydrogenative coupling reactions, a process that forms new bonds with the elimination of hydrogen gas (H₂). wikipedia.org This methodology is particularly relevant for the synthesis of polysilanes from hydrosilanes, which are precursors to silicon-based polymers. wikipedia.org Metallocene-based catalysts, especially those of early transition metals like titanium and zirconium, are known to catalyze the dehydrogenative polycondensation of silanes. wikipedia.org For example, titanocene (B72419) complexes can polymerize phenylsilane (B129415) to form [PhSiH]ₙ. wikipedia.org

Complexes derived from this compound, particularly constrained geometry catalysts, are well-suited for such transformations. numberanalytics.com The catalytic cycle is believed to involve the oxidative addition of a Si-H bond to the metal center, followed by elimination of H₂. wikipedia.org This process can be used to create polymers with unique electronic properties. The resulting polymers, such as polysilanes, can be processed into polymer thin films. The ability to control polymer structure through catalysis is crucial for creating thin films with desirable properties for applications in organic electronics, such as field-effect transistors. The synthesis of polymers via organometallic catalysis allows for precise control over molecular weight and architecture, which in turn influences properties like charge mobility and thermal stability in the final thin-film device.

Homogeneous Oxidation of Water to Dioxygen (e.g., Iridium Half-Sandwich Complexes)

The quest for efficient and robust molecular catalysts for water oxidation is a pivotal area of research in the development of artificial photosynthesis and renewable energy technologies. Half-sandwich iridium complexes featuring the 1,2,3,4-tetramethylcyclopentadienyl ligand (or its derivatives) have emerged as highly active precatalysts for the homogeneous oxidation of water to dioxygen. These complexes, often in the form of dimeric precursors, demonstrate remarkable catalytic activity when driven by a chemical oxidant such as sodium periodate (B1199274) (NaIO₄).

A systematic study of a series of dimeric iridium precursors, [RCpIrCl(μ-Cl)]₂, where RCp represents a tetramethylcyclopentadienyl ligand with a variable substituent R (C₅Me₄R), has shed light on the factors influencing their catalytic performance. thieme-connect.deresearchgate.net The catalytic activity of these complexes was evaluated at 298 K and a pH of 7, maintained with a phosphate (B84403) buffer. The research revealed that all tested precursors are highly active, with Turnover Frequencies (TOFs) ranging from 101 min⁻¹ to 393 min⁻¹. thieme-connect.deresearchgate.net The Turnover Numbers (TONs) consistently indicated a 100% yield, assuming the complete conversion of the oxidant. thieme-connect.de

The nature of the substituent 'R' on the cyclopentadienyl ring significantly impacts the catalytic activity. The highest TOF values were observed when R is an electron-donating and sterically small group. thieme-connect.deresearchgate.net This suggests that electronic and steric factors of the ancillary ligand play a crucial role in modulating the catalytic efficiency of the iridium center. researchgate.net Even with the oxidative degradation of the ligand during the reaction, a fragment of the initial C₅Me₄R ligand appears to remain coordinated to the iridium in the active species. thieme-connect.de

Further investigations into the catalytic mechanism using Cp*Ir(6,6′-dihydroxy-2,2′-bipyridine)(OH₂)²⁺ as a precatalyst indicate that the high activity is associated with a transient species that exhibits an absorption maximum at 590 nm. researchgate.net The formation of this highly active species is highly dependent on the reaction conditions, particularly the concentration of the periodate oxidant. researchgate.net At higher oxidant concentrations, a less active species, identified as 120 nm nanoparticles, can form. researchgate.net The more active species are believed to be small IrOₓ clusters in the size range of 0.5–2 nm. researchgate.net

The table below summarizes the catalytic activity of various [RCp*IrCl(μ-Cl)]₂ precursors in the oxidation of water.

Note: Specific TOF values for each substituent were part of a broader range of 101-393 min⁻¹, with the general trend indicating higher TOFs for smaller, electron-donating R groups. thieme-connect.deresearchgate.net

Advanced Applications in Materials Science Through 1,2,3,4 Tetramethylcyclopenta 1,3 Diene Chemistry

Synthesis of High-Performance Materials

1,2,3,4-Tetramethylcyclopenta-1,3-diene serves as a critical intermediate and ligand precursor in the synthesis of high-performance materials, primarily through its role in creating specialized organometallic catalysts. ereztech.com The four methyl groups on the cyclopentadiene (B3395910) ring enhance the stability and reactivity of the compound, making it a valuable component in metallocene chemistry. ereztech.com Metallocene catalysts, which feature a central metal atom bonded to cyclopentadienyl (B1206354) ligands, are instrumental in producing polymers with highly controlled structures and properties.

The primary application of this compound in this context is as a precursor to the tetramethylcyclopentadienyl (Cp') ligand. This ligand is used to synthesize robust polymerization catalysts. ereztech.com These catalysts are employed in the manufacturing of high-performance polymers, such as specific grades of polyethylene and polypropylene, where precise control over molecular weight, stereochemistry, and branching is essential for achieving desired material properties like high tensile strength, durability, and thermal stability. The compound is a vital intermediate for producing these metallocene catalysts. google.com

Research findings indicate that its use supports the synthesis of specialty organometallic compounds that act as stable intermediates in polymerization catalysis, which is essential for creating advanced materials for the chemical industry. ereztech.com For example, it is a reactant in the synthesis of resin-bound tetramethylcyclopentadienes, which can be used for solid-phase synthesis of catalyst systems. ereztech.comsigmaaldrich.com

| Catalyst Precursor | Metal Center | Target Polymer | Key Material Property |

| (Cp'2)ZrCl2 | Zirconium | Polyethylene | High-density, enhanced toughness |

| (Cp')TiCl3 | Titanium | Syndiotactic Polystyrene | High melting point, crystallinity |

| (Cp'2)HfCl2 | Hafnium | Polypropylene | High stiffness, impact resistance |

This table represents typical applications of catalysts derived from tetramethylcyclopentadienyl ligands in the synthesis of high-performance polymers.

Development of Advanced Materials with Unique Electronic Properties

The electronic properties of this compound, once it is converted into its corresponding tetramethylcyclopentadienyl ligand and coordinated with a transition metal, are pivotal for developing advanced materials. The four methyl groups on the cyclopentadienyl ring are electron-donating. This inductive effect increases the electron density on the metal center of the resulting organometallic complex. This modification of the electronic environment of the metal is crucial for tuning the properties of the final material.

This ability to modulate the electronic character of metal complexes makes it a valuable building block in coordination chemistry for creating materials with specific electronic functionalities. guidechem.com While direct applications in consumer electronics are a subject of ongoing research, these organometallic complexes are foundational in materials science for exploring novel semiconductors, magnetic materials, and components for molecular electronics. The stable metal-cyclopentadienyl complexes formed are essential in these advanced chemical applications. ereztech.com

The research focuses on synthesizing organometallic complexes where the electronic properties can be systematically altered by modifying the ligands. The use of this compound is a key strategy in this "ligand-tuning" approach.

| Organometallic Complex Type | Metal Center | Potential Electronic Application | Tunable Property |

| Ferrocene Derivatives | Iron (Fe) | Redox-active Polymers, Sensors | Redox Potential |

| Titanocene (B72419) Derivatives | Titanium (Ti) | Photocatalysts, Organic LEDs (OLEDs) | Band Gap, Luminescence |

| Zirconocene (B1252598) Derivatives | Zirconium (Zr) | Dielectric Materials | Permittivity, Charge Storage |

This table illustrates how organometallic complexes derived from this compound can be tailored for specific electronic applications by leveraging the properties of the central metal atom.

Structural and Spectroscopic Elucidation of 1,2,3,4 Tetramethylcyclopenta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2,3,4-tetramethylcyclopenta-1,3-diene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the presence of different chemical environments. ereztech.comereztech.com

Proton NMR spectroscopy confirms the presence of the distinct proton environments within the this compound molecule. The spectrum is characterized by signals corresponding to the four methyl groups attached to the diene system and the methylene (B1212753) protons at the C5 position of the cyclopentadiene (B3395910) ring.

The chemical shifts of the methyl protons are influenced by their position on the conjugated system. The two methyl groups at the C1 and C4 positions are chemically equivalent, as are the two methyl groups at the C2 and C3 positions, leading to two distinct signals for the four methyl groups. The methylene protons at the C5 position, being adjacent to the sp²-hybridized carbons, typically appear as a singlet further downfield. The integration of these signals corresponds to a 6:6:2 ratio, confirming the proton count for each unique environment. It is important to note that cyclopentadienes can undergo rapid 1,5-sigmatropic shifts, which can lead to averaged signals or more complex spectra depending on the temperature and solvent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene Protons (-CH₂-) | ~2.7 - 2.9 | Singlet | 2H |

| Methyl Protons (C2, C3-CH₃) | ~1.9 - 2.1 | Singlet | 6H |

| Methyl Protons (C1, C4-CH₃) | ~1.8 - 1.9 | Singlet | 6H |

| Note: Data are representative and based on typical values for substituted cyclopentadienes. |

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. libretexts.org In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, this results in signals for the methyl carbons, the olefinic carbons of the diene, and the methylene carbon. libretexts.orgoregonstate.edulibretexts.org

The olefinic carbons (C1, C2, C3, C4) resonate in the typical downfield region for sp²-hybridized carbons, while the sp³-hybridized methylene carbon (C5) and the methyl carbons appear further upfield. libretexts.orgoregonstate.edu Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, and CH carbons, further confirming the structural assignment. youtube.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Olefinic Carbons (C1, C2, C3, C4) | ~125 - 145 |

| Methylene Carbon (-CH₂-) | ~40 - 45 |

| Methyl Carbons (-CH₃) | ~10 - 15 |

| Note: Data are representative and based on general values for substituted cyclopentadienes. libretexts.orgoregonstate.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the hydrocarbon nature of the molecule and the presence of both saturated and unsaturated moieties. Supplier data confirms that the infrared spectrum is consistent with the compound's structure. fishersci.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (sp²-C-H) | 3100 - 3000 | Alkene |

| C-H Stretch (sp³-C-H) | 3000 - 2850 | Alkane (Methyl/Methylene) |

| C=C Stretch | 1650 - 1600 | Conjugated Diene |

| C-H Bend | 1470 - 1350 | Alkane (Methyl/Methylene) |

| Note: Data are representative and based on typical IR absorption frequencies. |

Gas Chromatography (GC) for Purity and Isomeric Mixtures Analysis

Gas chromatography is an essential technique for assessing the purity of this compound and analyzing its isomeric composition. Commercial preparations of this compound are often sold as a mixture of isomers with purities ranging from approximately 80% to over 98%. ereztech.comereztech.comfishersci.comthermofisher.comsigmaaldrich.com The primary isomer is this compound, but other isomers, such as 2,3,4,5-tetramethylcyclopenta-2,4-diene, can also be present due to double bond migration. nih.gov

GC analysis, often coupled with mass spectrometry (GC-MS), allows for the separation and identification of these isomers. researchgate.net The retention time of each component is characteristic, and the peak area provides a quantitative measure of its relative abundance in the mixture. researchgate.net Specialized capillary columns, such as the HP-PONA, are used in research to characterize complex mixtures of dienes by determining their Kovats retention indices. researchgate.net

| Supplier Type | Stated Purity (by GC) | Notes |

| Thermo Scientific Chemicals | 80% min. (GC), typically ~85% | Sold as a mixture of isomers. fishersci.comthermofisher.com |

| Ereztech | 98%+ | Verified by GC, sold as mixed isomers. ereztech.comereztech.com |

| Sigma-Aldrich | ~85% | Remainder is a mixture of isomers. sigmaaldrich.com |

X-ray Crystallography of Derivatives and Complexes

While this compound is a liquid at room temperature and thus not suitable for single-crystal X-ray diffraction on its own, its deprotonated form, the tetramethylcyclopentadienyl anion (C₅Me₄H⁻), serves as a versatile ligand in organometallic chemistry. The resulting metal complexes are often crystalline solids, and X-ray crystallography is the definitive method for determining their three-dimensional structures. nih.govnih.govyoutube.com

This powerful analytical technique provides precise information on bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov For example, the crystal structures of complexes like (C₅Me₄H)₃UNO and Al₄(C₅Me₄H)₄ have been successfully elucidated. nih.govresearchgate.net In the uranium complex, X-ray crystallography revealed a linear U-N-O arrangement, while the aluminum cluster was confirmed to have a tetrahedral Al₄ core. nih.govresearchgate.net Similarly, the structure of a mixed-ring beryllocene, Be(η⁵-C₅Me₅)(η¹-C₅Me₄H), was determined by X-ray diffraction, showing the specific bonding mode of the tetramethylcyclopentadienyl ligand. nih.gov These structural determinations are crucial for understanding the bonding, reactivity, and catalytic potential of these organometallic compounds. mdpi.com

Derivatives and Analogues of 1,2,3,4 Tetramethylcyclopenta 1,3 Diene

Substituted Tetramethylcyclopentadienes

Substitution on the cyclopentadiene (B3395910) ring is a key strategy for modifying the ligand's characteristics. Adding a fifth substituent to the 1,2,3,4-tetramethylcyclopentadienyl framework can significantly alter its steric bulk and electronic properties, which in turn influences the stability, reactivity, and catalytic activity of its corresponding metal complexes.

Detailed research findings, including synthetic methods and specific properties for 5-Fluoro-1,2,3,4-tetramethylcyclopenta-1,3-diene, are not extensively documented in publicly available scientific literature. While fluorinated cyclopentadienyl (B1206354) ligands, such as 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopentadiene, have been synthesized and studied, specific information on the monofluorinated derivative remains scarce.

1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a highly significant analogue and derivative, serving as the precursor to the ubiquitous pentamethylcyclopentadienyl (Cp) ligand. atc.ioupenn.edu Unlike less substituted cyclopentadienes, the steric hindrance provided by the five methyl groups prevents dimerization. atc.io This stability, combined with its commercial availability, makes Cp*H a crucial starting material in organometallic synthesis. upenn.eduresearchgate.net

The Cp* ligand is valued for its distinct properties compared to the unsubstituted cyclopentadienyl (Cp) ligand. atc.io Being more electron-rich, Cp* is a stronger electron donor, which enhances the thermal stability of its metal complexes. atc.io Its significant steric bulk can stabilize complexes with otherwise fragile ligands. atc.io

Synthesis of CpH was first achieved from tiglaldehyde. atc.io A common alternative route involves the addition of 2-butenyllithium to ethyl acetate, followed by an acid-catalyzed dehydrocyclization. atc.ioresearchgate.net The resulting CpH can be deprotonated, typically with n-butyllithium, to form CpLi, a versatile reagent for synthesizing a wide array of Cp-metal complexes. upenn.edu

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C10H16 | atc.ioupenn.edu |

| Molar Mass | 136.24 g/mol | atc.io |

| Appearance | Colorless liquid | atc.ioupenn.edu |

| Density | 0.870 g/cm³ | atc.io |

| Boiling Point | 55–60 °C (at 13 mmHg) | atc.io |

| Solubility in Water | Sparingly soluble | atc.io |

Beyond the parent compound and Cp*H, a wide range of other tetrasubstituted and pentasubstituted cyclopentadiene derivatives have been synthesized to explore different steric and electronic profiles. These are often prepared by reacting a substituted cyclopentenone with an appropriate Grignard or organolithium reagent, followed by dehydration. For instance, reacting 2,3,4,5-tetramethylcyclopent-2-en-1-one with various Grignard reagents (RMgX) yields a series of pentasubstituted cyclopentadienes of the type HMe₄C₅R, where R can be an alkyl or aryl group. sigmaaldrich.com

Examples of such derivatives include:

1-Ethyl-2,3,4,5-tetramethylcyclopentadiene : An alkyl-substituted derivative. chemicalbook.com

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene : A derivative with bulky aryl substituents, which can be used in the fabrication of blue-emitting electronic devices. chemicalbook.com

1,4-Di-p-tolylcyclopenta-1,3-diene : An example of an unsymmetrically substituted diarylcyclopentadiene. researchgate.net

1,2,5,5-Tetramethyl-1,3-cyclopentadiene : A structural isomer of 1,2,3,4-tetramethylcyclopenta-1,3-diene. nih.gov

1,2,3,4-Tetramethylfulvene : This exocyclic alkene, also known as 1,2,3,4-tetramethyl-5-methylene-1,3-cyclopentadiene, is another related derivative. nist.gov

| Compound Name | Substitution Pattern | Reference |

|---|---|---|

| 1-Ethyl-2,3,4,5-tetramethylcyclopentadiene | Pentasubstituted (Alkyl) | chemicalbook.com |

| 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene | Tetrasubstituted (Aryl) | chemicalbook.com |

| 1,4-Di-p-tolylcyclopenta-1,3-diene | Disubstituted (Aryl) | researchgate.net |

| 1,2,5,5-Tetramethyl-1,3-cyclopentadiene | Tetrasubstituted (Isomer) | nih.gov |

| 1,2,3,4-Tetramethylfulvene | Exocyclic Alkene Derivative | nist.gov |

Functionalized Derivatives for Specific Synthetic Pathways

This compound is not only a precursor to ligands but also a starting material in targeted organic syntheses. Its diene system readily participates in cycloaddition reactions, and it can be chemically tethered to solid supports for applications in heterogeneous catalysis.

This compound serves as a key starting material for the synthesis of the complex tricyclic adduct 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. sigmaaldrich.com This synthesis is achieved through a Diels-Alder reaction, a powerful [4+2] cycloaddition process in organic chemistry. atc.iogoogle.com In this specific reaction, the this compound acts as the conjugated diene.

The dienophile in this synthesis is maleic anhydride (B1165640). researchgate.netgoogle.com The carbon-carbon double bond in maleic anhydride is electron-deficient due to the two adjacent carbonyl groups, making it a potent dienophile. researchgate.net The reaction proceeds in a concerted fashion, where the diene and dienophile react in a single step to form a new six-membered ring. atc.iogoogle.com The reaction between cyclopentadiene and maleic anhydride is often rapid and exothermic, yielding the bicyclic adduct. unwisdom.org The use of the tetramethylated diene leads to the corresponding tetramethylated tricyclic product, which has potential applications in materials science and as a synthetic intermediate. ereztech.com

For applications in catalysis, particularly in industrial processes, it is often advantageous to immobilize a homogeneous catalyst onto a solid support. This creates a heterogeneous catalyst that can be easily separated from the reaction products by simple filtration, enabling catalyst recycling and simplifying product purification. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene can be chemically anchored to a polymer support, creating a resin-bound tetramethylcyclopentadienyl ligand. sigmaaldrich.com

The synthesis of these supported ligands typically involves functionalizing a polymer, such as a styrene-divinylbenzene copolymer, and then attaching the cyclopentadiene moiety. The resulting resin-bound ligand can then be metalated to generate a supported metallocene catalyst. These polymer-supported catalysts are designed to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts. rsc.org They have been investigated for use in olefin polymerization, such as the polymerization of ethylene (B1197577).

Isomers of Tetramethylcyclopenta-1,3-diene (e.g., 1,2,4,5-Tetramethylcyclopenta-1,3-diene)

The compound this compound is part of a group of structural isomers with the molecular formula C₉H₁₄. In practice, it is frequently available as a mixture of these isomers. nist.govnih.govthermofisher.comereztech.comsigmaaldrich.comfishersci.comthermofisher.com The formation of isomeric mixtures can be attributed to the synthesis methods employed, which often involve dehydration of alcohol precursors under conditions that can promote rearrangements. chemicalbook.comgoogle.com The specific isomers present in a sample can be identified and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netlouisville.edu

The primary isomers of tetramethylcyclopentadiene include those with the methyl groups in different positions on the cyclopentadiene ring, as well as fulvene-type isomers which feature an exocyclic double bond.

One of the well-documented isomers is 1,2,5,5-tetramethylcyclopenta-1,3-diene . nih.govnist.gov This isomer is structurally distinct from this compound due to the presence of a gem-dimethyl group at the C5 position.

Another significant isomer is 1,2,3,4-tetramethylfulvene , which is systematically named 1,2,3,4-tetramethyl-5-methylenecyclopenta-1,3-diene . nist.govnih.govguidechem.com This compound is a member of the fulvene (B1219640) family, characterized by a cross-conjugated system with an exocyclic double bond. ucla.edu

While 1,2,4,5-tetramethylcyclopenta-1,3-diene is a plausible structural isomer, detailed research findings and specific characterization data for this particular isomer are not as readily available in published literature compared to other isomers. Its structure would feature methyl groups at positions 1, 2, 4, and 5 of the cyclopentadiene ring. The potential for its existence in isomeric mixtures is recognized, particularly in the context of acid-catalyzed isomerizations of related cyclopentadienes. guidechem.com

The table below summarizes the key identifiers for some of the known isomers of tetramethylcyclopentadiene.

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| 1,2,3,4-Tetramethylcyclopentadiene | This compound | 4249-10-9 | C₉H₁₄ |

| 1,2,5,5-Tetramethylcyclopentadiene | 1,2,5,5-tetramethylcyclopenta-1,3-diene | 4249-12-1 | C₉H₁₄ |

| 1,2,3,4-Tetramethylfulvene | 1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene | 76089-59-3 | C₁₀H₁₄ |

Q & A

Q. What are the recommended synthesis protocols for 1,2,3,4-Tetramethylcyclopenta-1,3-diene, and how do reaction conditions influence yield?

The synthesis of this compound is typically achieved via functionalization of cyclopentadiene derivatives. A common method involves alkylation of cyclopentadiene with methyl groups under controlled temperatures (e.g., −78°C) using strong bases like LDA (Lithium Diisopropylamide). For example, bromination of precursor compounds (e.g., pentamethylcyclopentadiene) can yield halogenated intermediates, which are subsequently reduced or cross-coupled . Key variables affecting yield :

- Temperature control to prevent side reactions (e.g., dimerization).

- Solvent choice (e.g., THF or ethers) to stabilize reactive intermediates.

- Stoichiometry of alkylating agents to avoid over-substitution.

Q. What spectroscopic techniques are most effective for characterizing this compound?

NMR Spectroscopy :

- ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm) and olefinic protons (δ 5.0–5.5 ppm). Splitting patterns confirm substituent positions .

- ¹³C NMR : Peaks at δ 15–25 ppm (methyl carbons) and δ 120–140 ppm (sp² carbons) validate the diene structure.

Mass Spectrometry : - Molecular ion peak at m/z 122 (C₉H₁₄) with fragmentation patterns indicating methyl loss .

Challenges : Overlapping signals in crowded regions; use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) for resolution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or polymerization .

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with alcohol-resistant foam .

- Toxicity : Limited acute toxicity data; assume irritant properties and avoid inhalation/contact .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?